molecular formula C16H16N2O B2483788 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime CAS No. 860612-15-3

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime

Cat. No. B2483788
CAS RN: 860612-15-3
M. Wt: 252.317
InChI Key: LABPTVBJROJJKY-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of related oxime compounds often involves the reaction of specific ketones with hydroxylamine, under conditions that favor the formation of oxime derivatives. For example, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved through the reaction of piperonal, characterized using various spectroscopic techniques and single-crystal X-ray crystallography (Cai et al., 2020).

Scientific Research Applications

Crystallographic and Structural Analysis

  • The structural properties of related oxime derivatives have been explored through crystallographic analysis, highlighting their molecular configurations and interactions. For instance, specific oxime compounds exhibit distinct crystalline structures and hydrogen bonding networks, contributing to their unique chemical properties (Dinçer et al., 2005).

Synthesis and Characterization

  • Oxime derivatives undergo synthesis processes involving various methods and materials, leading to the formation of complex molecular structures. These compounds have been characterized using techniques like NMR spectroscopy and X-ray crystallography, enhancing understanding of their chemical nature (Cai et al., 2020).

Chemical Properties and Reactions

  • The chemical reactions involving oxime derivatives reveal insights into their reactivity and potential applications. Studies on their interactions with other chemical entities, such as metal ions or other organic compounds, provide a deeper understanding of their behavior in various chemical environments (Shokrollahi & Haghighi, 2012).

Potential Biological and Medicinal Applications

  • Some oxime derivatives have shown promising biological activities, including antimicrobial properties. Research into their efficacy against various microorganisms suggests potential medicinal applications, although this area requires further exploration (Fuloria et al., 2009).

properties

IUPAC Name

(NZ)-N-[1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(17-19)13-7-4-8-16(9-13)18-10-14-5-2-3-6-15(14)11-18/h2-9,19H,10-11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABPTVBJROJJKY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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